1-(3-Hydroxy-4-methylphenyl)-1-propanone
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Overview
Description
1-(3-Hydroxy-4-methylphenyl)-1-propanone is a volatile aromatic compound often found in wine aged in wooden barrels, contributing to the wine’s flavor profile. It is also released during the combustion of hardwoods, giving flavor to smoked meats .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-methylphenyl)-1-propanone can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxy-4-methylphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-methylphenyl)-1-propanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of a methyl group.
1-(4-Hydroxyphenyl)propan-1-one: Lacks the methyl group present in 1-(3-Hydroxy-4-methylphenyl)-1-propanone.
1-(3,4-Dimethoxyphenyl)propan-1-one: Contains two methoxy groups instead of a hydroxyl and a methyl group.
Uniqueness: Its presence in natural products like wine and smoked meats also adds to its uniqueness .
Properties
IUPAC Name |
1-(3-hydroxy-4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)10(12)6-8/h4-6,12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBBQLXMYOYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277051 |
Source
|
Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-56-0 |
Source
|
Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18158-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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